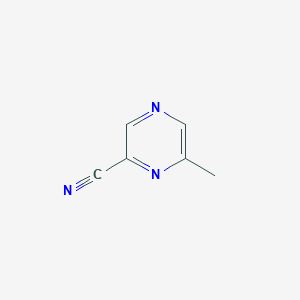

6-Methylpyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

6-methylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-3-8-4-6(2-7)9-5/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXUBMYIEQIRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632172 | |

| Record name | 6-Methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136309-04-1 | |

| Record name | 6-Methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Methylpyrazine-2-carbonitrile chemical properties

An In-Depth Technical Guide to 6-Methylpyrazine-2-carbonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the scientific research and drug development communities. The document delineates its core physicochemical and computational properties, offers insights into its spectroscopic characterization, and outlines plausible synthetic routes and key chemical transformations. Furthermore, it explores the compound's role as a versatile synthetic intermediate and a valuable scaffold in medicinal chemistry, particularly in the context of kinase inhibitor development. This guide is intended to serve as an authoritative resource for researchers, chemists, and drug development professionals, synthesizing technical data with practical, field-proven insights to facilitate innovation.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

Heterocyclic compounds are foundational to the development of new therapeutics, with their structures forming the core of numerous clinically approved drugs.[1][2] The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is recognized as a "privileged scaffold" in medicinal chemistry.[1][3] This is due to its unique electronic properties and its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The therapeutic importance of this moiety is underscored by its presence in several FDA-approved drugs, including the anti-myeloma agent Bortezomib and the anti-tuberculosis drug Pyrazinamide.[3]

Within this important class of compounds, this compound (CAS No. 136309-04-1) emerges as a particularly valuable building block. Its substituted pyrazine core, featuring both a methyl group and a reactive nitrile handle, offers multiple avenues for synthetic diversification, making it an attractive starting point for the construction of compound libraries aimed at biological screening.

Physicochemical and Computational Properties

The physical and computational properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. These parameters provide early-stage insights into characteristics such as solubility, membrane permeability, and overall "drug-likeness," guiding synthetic strategy and compound selection.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 136309-04-1 | [4][5] |

| Molecular Formula | C₆H₅N₃ | [4][6] |

| Molecular Weight | 119.12 g/mol | [4] |

| Synonyms | 6-Methyl-2-pyrazinecarbonitrile | [4] |

| SMILES | CC1=NC(=CN=C1)C#N | [4] |

| InChIKey | HKXUBMYIEQIRNT-UHFFFAOYSA-N | [6] |

| Purity (Typical) | ≥95% | [4] |

Table 2: Computational and Drug-Likeness Parameters

| Property | Value | Significance in Drug Discovery | Source(s) |

| Topological Polar Surface Area (TPSA) | 49.57 Ų | Predicts drug absorption and brain penetration. A value < 140 Ų is generally favorable. | [4] |

| LogP (Octanol-Water Partition Coeff.) | 0.6567 | Measures lipophilicity, affecting solubility and membrane permeability. Values between 1-3 are often optimal. | [4] |

| Hydrogen Bond Acceptors | 3 | Influences binding to biological targets and solubility. | [4] |

| Hydrogen Bond Donors | 0 | Influences binding to biological targets and solubility. | [4] |

| Rotatable Bonds | 0 | A low number (< 10) indicates conformational rigidity, which can improve binding affinity. | [4] |

Spectroscopic and Analytical Characterization

Structural confirmation of this compound relies on a combination of standard spectroscopic techniques. While specific spectra are proprietary, the expected signatures can be reliably predicted.

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature a singlet for the methyl (CH₃) protons around δ 2.5-2.8 ppm and two distinct singlets in the aromatic region (δ 8.5-9.0 ppm) corresponding to the two non-equivalent protons on the pyrazine ring.

-

¹³C NMR: The carbon NMR spectrum should display six unique signals: one in the aliphatic region for the methyl carbon, four in the aromatic region for the pyrazine ring carbons, and a characteristic signal for the nitrile carbon (C≡N) around δ 115-120 ppm.

-

FT-IR Spectroscopy: The most prominent feature in the infrared spectrum would be a sharp, strong absorption band between 2220-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group.

-

Mass Spectrometry (MS): Electron Ionization MS would show a distinct molecular ion (M⁺) peak at m/z 119. Advanced techniques can provide a predicted collision cross-section (CCS) value, which is a measure of the ion's shape in the gas phase and aids in identification.[6]

Synthesis and Reactivity

The utility of this compound is intrinsically linked to its synthesis and the reactivity of its functional groups.

Plausible Synthetic Route: Palladium-Catalyzed Cyanation

A robust and widely used method for the synthesis of aryl nitriles is the palladium-catalyzed cyanation of an aryl halide. This approach offers high yields and functional group tolerance, making it a preferred method in medicinal chemistry.[3][7] The synthesis of this compound can be logically achieved from 2-bromo-6-methylpyrazine.

Exemplary Protocol: Pd-Catalyzed Cyanation

-

Vessel Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-6-methylpyrazine (1.0 eq.), zinc cyanide (Zn(CN)₂, 0.6 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.).

-

Solvent Addition: Add anhydrous, degassed dimethylformamide (DMF) to the vessel.

-

Reaction: Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with aqueous ammonia or sodium bicarbonate to quench and remove zinc salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Causality: The choice of a palladium catalyst with a bulky phosphine ligand like dppf is crucial for facilitating the reductive elimination step that forms the C-CN bond. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and controlled release of cyanide ions into the catalytic cycle.

Key Chemical Transformations

The true power of this compound as a building block lies in the reactivity of its nitrile group.

-

Hydrolysis: The nitrile can be readily hydrolyzed under acidic or basic conditions to yield 6-Methylpyrazine-2-carboxylic acid, a valuable intermediate in its own right.[8][9]

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group), providing a key linker for further molecular elaboration.

-

Cyclization: The nitrile group can participate in cyclization reactions with adjacent functional groups to form new heterocyclic rings.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine scaffold is a cornerstone of modern drug discovery, with derivatives exhibiting a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][10]

Scaffold for Kinase Inhibitors

A particularly promising application for pyrazine carbonitrile derivatives is in the development of protein kinase inhibitors. Aberrant kinase signaling is a hallmark of many cancers, making kinases a major target class in oncology.[10] The 3-aminopyrazine-2-carbonitrile scaffold, a close analog, has been identified in potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[10][11]

The strategic placement of nitrogen atoms in the pyrazine ring allows it to act as an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase active site. The nitrile and methyl groups of this compound provide vectors for synthetic diversification to explore the solvent-front and deep hydrophobic pockets of the ATP-binding site, enabling the optimization of potency and selectivity.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are paramount when handling this compound.

-

Hazard Identification: The compound is classified as an irritant.[5] Based on data for structurally related compounds like 6-methylpyridine-2-carbonitrile, it should be handled as a substance that may cause skin, eye, and respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[13][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14][16]

-

First Aid: In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In all cases of significant exposure, seek medical attention.[13][17]

Conclusion

This compound is more than a simple chemical; it is a versatile and powerful tool for chemical innovation. Its stable yet reactive structure, combined with the proven biological relevance of the pyrazine scaffold, makes it an exceptionally valuable asset for researchers in synthetic chemistry and drug discovery. From its fundamental physicochemical properties to its application in the rational design of targeted therapeutics, this compound represents a key building block for developing the next generation of novel molecules.

References

- ChemScene. This compound.

- PubChem. 6-Methylpyridine-2-carbonitrile.

- Thermo Fisher Scientific.

- Apollo Scientific.

- TCI Chemicals.

- Sigma-Aldrich.

- PubChemLite. This compound (C6H5N3).

- Fisher Scientific.

- Matrix Scientific. This compound.

- ACS Publications. Preparation of 6-Methylpyrazine-2-carboxylic Acid.

- BenchChem.

- MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

- MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- BenchChem.

- ResearchGate. Synthesis of pyrazine-2,6-dicarbonitrile?.

- MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- ElectronicsAndBooks. Preparation of 6-Methylpyrazine-2-carboxylic Acid.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]

- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 4. chemscene.com [chemscene.com]

- 5. 136309-04-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. PubChemLite - this compound (C6H5N3) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 6-Methylpyridine-2-carbonitrile | C7H6N2 | CID 74182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. tcichemicals.com [tcichemicals.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Methylpyrazine-2-carbonitrile: A Key Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazine Scaffold

6-Methylpyrazine-2-carbonitrile, identified by its CAS number 136309-04-1 , is a heterocyclic aromatic compound that has emerged as a valuable building block in the fields of medicinal chemistry and materials science.[1] The pyrazine ring, a six-membered aromatic structure containing two nitrogen atoms in a 1,4-orientation, is a well-established "privileged scaffold." This designation stems from its frequent appearance in a wide array of biologically active molecules, including several FDA-approved drugs. The specific arrangement of nitrogen atoms in the pyrazine core allows for a diverse range of intermolecular interactions, making it an attractive motif for designing molecules that can effectively bind to biological targets. The strategic placement of a methyl group and a cyano group on this scaffold in this compound provides chemists with versatile handles for further synthetic transformations, enabling the construction of complex molecular architectures for drug discovery and other advanced applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 136309-04-1 | [1] |

| Molecular Formula | C₆H₅N₃ | [1] |

| Molecular Weight | 119.12 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Topological Polar Surface Area (TPSA) | 49.57 Ų | [1] |

| logP (predicted) | 0.6567 | [1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While experimentally obtained spectra are the gold standard, predicted data based on computational models and analysis of similar structures provide valuable insights.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring and the protons of the methyl group. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the cyano group, typically causing them to appear in the downfield region of the spectrum (δ 8.5-9.0 ppm). The methyl group protons would appear further upfield as a singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom of the cyano group will have a characteristic chemical shift in the range of 115-120 ppm. The aromatic carbons will appear in the downfield region, with their specific shifts influenced by the attached substituents and the ring nitrogen atoms.

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic ring and the methyl group, as well as C=N and C=C stretching vibrations within the pyrazine ring.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z = 119.

Synthesis and Reaction Chemistry

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction, specifically a cyanation reaction on a halogenated precursor. The readily available 2-chloro-6-methylpyrazine (CAS 38557-71-0) serves as an excellent starting material for this transformation.

Experimental Protocol: Synthesis of this compound via Cyanation

This protocol describes a common method for the synthesis of this compound from 2-chloro-6-methylpyrazine using a metal cyanide salt, often catalyzed by a palladium complex.

Materials:

-

2-Chloro-6-methylpyrazine

-

Zinc cyanide (Zn(CN)₂) or Copper(I) cyanide (CuCN)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (e.g., dppf)

-

Anhydrous solvent (e.g., DMF, DMA, or NMP)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-methylpyrazine (1.0 eq.), zinc cyanide (0.6 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask via a syringe.

-

Heating: Heat the reaction mixture to a temperature between 100-120 °C and stir for 12-24 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium catalysts are highly effective in facilitating cross-coupling reactions, including the cyanation of aryl halides. They operate through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation by atmospheric oxygen. Maintaining an inert atmosphere is crucial to prevent catalyst deactivation and ensure high reaction yields.

-

Anhydrous Solvent: The use of an anhydrous solvent is important to prevent side reactions, such as the hydrolysis of the cyanide source or the starting material.

Applications in Drug Discovery and Development

The pyrazine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. This compound serves as a key intermediate for the synthesis of more complex molecules targeting various disease pathways.

Role as a Kinase Inhibitor Scaffold

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The pyrazine ring is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrazine can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site, a common binding motif for this class of drugs. The methyl and cyano groups of this compound can be further elaborated to introduce functionalities that occupy other pockets of the kinase binding site, thereby enhancing potency and selectivity.

While specific publicly disclosed drug candidates originating directly from this compound are not readily identifiable, numerous patents describe the use of substituted pyrazine carbonitriles in the synthesis of inhibitors for various kinases, including those involved in cancer and inflammatory diseases. The versatility of the cyano group, which can be hydrolyzed to a carboxylic acid or an amide, or used in further cyclization reactions, makes this compound a strategic starting point for building diverse chemical libraries for high-throughput screening.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds suggest that it should be handled with care.

-

Hazard Classification (Anticipated): Based on related compounds, it may be classified as harmful if swallowed and may cause skin and eye irritation. The GHS07 "Exclamation Mark" pictogram is associated with this compound by some suppliers.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically versatile building block with significant potential in drug discovery and materials science. Its pyrazine core provides a proven scaffold for interacting with biological targets, while the methyl and cyano substituents offer multiple avenues for chemical modification. A solid understanding of its synthesis, reactivity, and handling is crucial for researchers aiming to leverage this compound in the development of novel therapeutics and advanced materials. As the demand for new and effective drugs continues to grow, the importance of key heterocyclic intermediates like this compound in the innovation pipeline is set to increase.

References

Sources

An In-depth Technical Guide to the Synthesis of 6-Methylpyrazine-2-carbonitrile

Foreword: The Strategic Importance of 6-Methylpyrazine-2-carbonitrile

This compound is a pivotal intermediate in the synthesis of a variety of high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its functionalized pyrazine core makes it an attractive building block for the development of bioactive molecules. Pyrazine derivatives are known to exhibit a wide range of biological activities, and the presence of both a methyl and a nitrile group on this specific scaffold allows for diverse downstream chemical modifications.[1] The nitrile group, a versatile functional handle, can be readily converted into amines, amides, carboxylic acids, or tetrazoles, opening up a vast chemical space for drug discovery and development.[2] This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering a comprehensive resource for researchers, chemists, and professionals in drug development.

Strategic Synthesis: A Multi-faceted Approach

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of production, and tolerance to specific reaction conditions. This guide will delve into the following key synthetic methodologies:

-

Direct Ammoxidation of 2,6-Dimethylpyrazine: An industrially significant method involving the catalytic conversion of a methyl group to a nitrile.

-

Transition Metal-Catalyzed Cyanation of a Halogenated Precursor: A versatile laboratory-scale approach for the precise introduction of the nitrile functionality.

-

Synthesis via Pyrazine N-Oxides: A classic method in heterocyclic chemistry offering an alternative activation strategy.

-

De Novo Ring Synthesis: Constructing the pyrazine ring from acyclic precursors to build the desired substitution pattern.

Methodology 1: Direct Ammoxidation of 2,6-Dimethylpyrazine

The ammoxidation of methyl-substituted aromatic and heteroaromatic compounds is a powerful and atom-economical method for the synthesis of the corresponding nitriles.[3] This process involves the reaction of the methyl-substituted precursor with ammonia and an oxidant, typically air, at elevated temperatures over a solid-state catalyst.

Core Principle and Mechanistic Insight

The ammoxidation reaction is a complex catalytic cycle that is believed to proceed through the activation of the methyl C-H bond on the catalyst surface, followed by oxidative dehydrogenation and subsequent reaction with ammonia to form the nitrile. The catalyst plays a crucial role in facilitating this transformation with high selectivity, minimizing the formation of byproducts such as carboxylic acids or amides.[4] Vanadium-based catalysts are commonly employed for this purpose.[4][5]

Experimental Protocol: Catalytic Ammoxidation

The following protocol is a representative example based on methodologies described in the patent literature for the synthesis of cyanopyrazines.[4][6]

Materials:

-

2,6-Dimethylpyrazine

-

Ammonia (gas)

-

Air

-

Vanadium-based catalyst (e.g., V-Ti-P-O composite)

-

Fixed-bed reactor

Procedure:

-

The catalyst is packed into a fixed-bed reactor.

-

A gaseous mixture of 2,6-dimethylpyrazine, ammonia, and air is passed through the catalyst bed.

-

The reactor is maintained at a high temperature, typically in the range of 350-500°C.[3][4]

-

The reaction is carried out continuously, and the product stream is cooled to condense the this compound.

-

The crude product is then purified by distillation or crystallization.

Quantitative Data Summary:

| Parameter | Typical Range | Reference |

| Reaction Temperature | 350 - 500 °C | [3][4] |

| Reactant Molar Ratio (2,6-dimethylpyrazine:NH₃:Air) | 1 : 2-10 : 10-30 | [4] |

| Catalyst | V-Ti-P-O or similar mixed metal oxides | [4][5][6] |

| Conversion of 2,6-dimethylpyrazine | >90% | [4] |

| Selectivity for this compound | 80-90% | [4] |

Process Workflow Diagram:

Caption: Workflow for the continuous ammoxidation of 2,6-dimethylpyrazine.

Methodology 2: Transition Metal-Catalyzed Cyanation

Palladium and nickel-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl and heteroaryl halides provides a reliable and versatile route to the corresponding nitriles.[7]

Core Principle and Mechanistic Insight

This methodology typically starts with a halogenated pyrazine, such as 2-bromo-6-methylpyrazine. In the presence of a palladium or nickel catalyst, a suitable ligand, a base, and a cyanide source, the carbon-halogen bond is converted to a carbon-cyanide bond. The catalytic cycle generally involves oxidative addition of the halopyrazine to the metal center, followed by transmetalation with the cyanide source and reductive elimination of the final product.

Reaction Scheme:

Experimental Protocol: Palladium-Catalyzed Cyanation

The following protocol is a representative example based on established methods for the palladium-catalyzed cyanation of heteroaryl halides.[8]

Materials:

-

2-Bromo-6-methylpyrazine

-

Potassium cyanide (KCN) or Zinc cyanide (Zn(CN)₂)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

-

Ligand (e.g., dppf)

-

Solvent (e.g., DMF, DMAc)

-

Base (if required, e.g., for Zn(CN)₂)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-6-methylpyrazine, the cyanide source, the palladium catalyst, and the ligand.

-

Add the anhydrous solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-140°C) and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and quench with an appropriate aqueous solution.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or crystallization.

Quantitative Data Summary:

| Parameter | Typical Value | Reference |

| Starting Material | 2-Bromo-6-methylpyrazine | [6] |

| Cyanide Source | KCN, Zn(CN)₂ | [7] |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/ligand | [8] |

| Solvent | DMF, DMAc | [6][8] |

| Reaction Temperature | 80 - 140 °C | [6] |

| Yield | Moderate to high | [6] |

Catalytic Cycle Diagram:

Caption: Generalized catalytic cycle for palladium-catalyzed cyanation.

Methodology 3: Synthesis via Pyrazine N-Oxides

The use of N-oxides is a well-established strategy in heterocyclic chemistry to activate the ring towards nucleophilic substitution.[1][9] The N-oxide functionality alters the electron distribution in the pyrazine ring, making the positions ortho and para to the N-oxide more susceptible to nucleophilic attack.

Core Principle and Mechanistic Insight

In this approach, 2,6-dimethylpyrazine is first oxidized to the corresponding N-oxide. The N-oxide is then treated with a cyanide source, often in the presence of an activating agent like a Lewis acid or an acylating agent.[9] This activation facilitates the addition of the cyanide nucleophile to the pyrazine ring, followed by elimination to yield the cyanopyrazine.

Experimental Protocol: Cyanation of 2,6-Dimethylpyrazine-1-oxide

The following is a generalized two-step protocol.

Step 1: N-Oxidation

-

Dissolve 2,6-dimethylpyrazine in a suitable solvent like acetic acid.

-

Add an oxidizing agent, such as hydrogen peroxide, portion-wise while controlling the temperature.

-

After the reaction is complete, neutralize the mixture and extract the N-oxide product.

Step 2: Cyanation

-

Dissolve the 2,6-dimethylpyrazine-1-oxide in a solvent such as acetonitrile.

-

Add a cyanide source, for example, trimethylsilyl cyanide (TMSCN), and a Lewis acid like zinc bromide.[9]

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Work up the reaction mixture to isolate the this compound.

Process Workflow Diagram:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN1289488C - Method and catalyst for preparing 2-cyanopyrazine by ammoxidation - Google Patents [patents.google.com]

- 5. Catalyst for synthesizing 2-cyano pyrazine and preparation method of catalyst (2019) | Liu Xinyu | 1 Citations [scispace.com]

- 6. CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google Patents [patents.google.com]

- 7. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Studies on pyrazines. Part 22. Lewis acid-mediated cyanation of pyrazine N-oxides with trimethylsilyl cyanide: new route to 2-substituted 3-cyanopyrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Therapeutic Landscape of Substituted Pyrazine-2-carbonitriles: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a privileged scaffold in medicinal chemistry, integral to numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] The introduction of a carbonitrile group at the 2-position, yielding the pyrazine-2-carbonitrile core, gives rise to a class of molecules with potent and diverse biological effects. These compounds have been the subject of extensive investigation for their therapeutic potential, demonstrating significant promise as anticancer, antiviral, and antimicrobial agents.[1][3] Their mechanism of action frequently involves highly specific interactions with key biological targets, including protein kinases and viral polymerases.[1][3] This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of substituted pyrazine-2-carbonitriles, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to Pyrazine-2-carbonitriles: A Scaffold of Therapeutic Promise

The pyrazine-2-carbonitrile moiety serves as a versatile template for drug design. The rigid, planar structure of the pyrazine ring, combined with the strategic placement of nitrogen atoms, facilitates crucial interactions with biological targets. The nitrogen atoms often act as hydrogen bond acceptors, which is particularly important for binding to the hinge region of kinases.[4] Furthermore, the amino and cyano groups are amenable to a wide range of chemical modifications, enabling systematic exploration of structure-activity relationships (SAR) and the optimization of both pharmacokinetic and pharmacodynamic properties.[4] This guide will delve into the major therapeutic applications of this promising class of compounds.

Anticancer Applications: Targeting Cell Cycle Checkpoints

A significant area of research for pyrazine-2-carbonitriles is in oncology, where they have emerged as potent inhibitors of key signaling pathways that are often dysregulated in cancer.[3]

Mechanism of Action: Inhibition of Checkpoint Kinase 1 (CHK1)

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[5][6] In response to DNA damage, CHK1 is activated and phosphorylates downstream proteins to induce cell cycle arrest, allowing time for DNA repair.[5][7] Many cancer cells have defects in other cell cycle checkpoints, making them highly reliant on the CHK1-mediated pathway for survival.[6] Therefore, inhibiting CHK1 can selectively sensitize cancer cells to DNA-damaging chemotherapies and radiation, or even induce cell death as a monotherapy in tumors with high levels of intrinsic DNA damage.[5][8]

Substituted pyrazine-2-carbonitriles have been developed as highly potent and selective ATP-competitive inhibitors of CHK1.[5][9] These molecules bind to the ATP-binding pocket of the CHK1 enzyme, preventing its catalytic activity and disrupting the DDR pathway.[10] This leads to the abrogation of cell cycle checkpoints, forcing cancer cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis.[5][6]

Structure-Activity Relationship and Lead Compounds

Extensive research has focused on optimizing the 3- and 5-positions of the pyrazine-2-carbonitrile core to enhance CHK1 inhibitory potency and selectivity.[5] This has led to the development of clinical candidates such as Prexasertib and SRA737.[10]

| Compound | Target(s) | IC₅₀ (nM) | Clinical Status | Reference(s) |

| Prexasertib (LY2606368) | CHK1, CHK2, RSK1 | 1 (CHK1), 8 (CHK2), 9 (RSK1) | Phase II | [10] |

| SRA737 (CCT245737) | CHK1 | 1.4 | Phase I/II | [10] |

| Compound 9 | CHK1 | 1.4 | Preclinical | [10] |

| Compound 82 | CHK1 | 2.1 | Preclinical | [10] |

Table 1: Potency of Selected Pyrazine-2-carbonitrile-based CHK1 Inhibitors

Experimental Protocols

This protocol describes a general procedure for the synthesis of a library of 3-amino-6-arylpyrazine-2-carbonitrile derivatives, which is a common strategy for exploring structure-activity relationships.[11]

Materials:

-

3-Amino-6-bromopyrazine-2-carbonitrile

-

A diverse set of arylboronic acids

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).[11]

-

Evacuate and backfill the vial with nitrogen gas three times.[11]

-

Add degassed 1,4-dioxane and water (4:1 v/v).[11]

-

Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.[11]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.[11]

-

Wash the organic layer with water and then with brine.[11]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-6-arylpyrazine-2-carbonitrile derivative.[11]

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.[11]

This protocol outlines a method to determine the in vitro potency of synthesized compounds against CHK1 kinase.[5][6][12]

Materials:

-

CHK1 Kinase Enzyme System (recombinant CHK1, substrate, reaction buffer)

-

ADP-Glo™ Kinase Assay Kit (ADP-Glo™ Reagent, Kinase Detection Reagent)

-

ATP

-

Test compounds (substituted pyrazine-2-carbonitriles)

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in the appropriate buffer. The final DMSO concentration should not exceed 1%.[5][13]

-

In a 384-well plate, add the test compound solution. Include positive (no inhibitor) and negative (no enzyme) controls.[12]

-

Add the CHK1 enzyme to all wells except the negative control.[12]

-

Initiate the kinase reaction by adding a mixture of the CHK1 substrate and ATP.[12]

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[12]

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes in the dark.[12]

-

Measure the luminescence of each well using a plate reader.[12]

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC₅₀ value.

Antiviral Applications: Targeting Viral Replication

Substituted pyrazine derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses.[14] While much of the clinical focus has been on pyrazine carboxamides like favipiravir, the closely related pyrazine-2-carbonitrile scaffold is also a promising area for the development of novel antiviral agents.

Mechanism of Action: Inhibition of RNA-Dependent RNA Polymerase (RdRp)

Many RNA viruses rely on an RNA-dependent RNA polymerase (RdRp) for the replication and transcription of their genomes.[14] This enzyme is an attractive target for antiviral drugs as it is essential for the virus and absent in human cells.[14]

The antiviral mechanism of pyrazine-based compounds, such as the prodrug favipiravir, involves intracellular conversion to its active phosphoribosylated form.[14] This active metabolite then acts as a substrate mimic, competing with natural nucleoside triphosphates for incorporation into the growing viral RNA chain by RdRp.[15][16] Incorporation of the pyrazine-based nucleoside analog can lead to chain termination or lethal mutagenesis, thereby inhibiting viral replication.[15][16] Given the structural similarities, it is hypothesized that pyrazine-2-carbonitrile nucleoside analogs could act via a similar mechanism.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in the formation of viral plaques in a cell culture.[4][17][18]

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells)

-

Virus stock with a known titer (Plaque Forming Units/mL)

-

Cell culture medium

-

Test compounds

-

Overlay medium (containing, for example, carboxymethyl cellulose or agar)

-

Crystal violet staining solution

Procedure:

-

Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.[19]

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the growth medium from the cell monolayers and infect the cells with a known amount of virus (to produce a countable number of plaques) in the presence of the various concentrations of the test compound or a vehicle control.[19]

-

After a 1-2 hour adsorption period, remove the virus inoculum and add an overlay medium containing the respective concentrations of the test compound.[19]

-

Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).[19]

-

After incubation, fix the cells (e.g., with formalin) and stain with crystal violet solution.[19]

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control and determine the EC₅₀ (50% effective concentration).

Antimicrobial Applications

Derivatives of the pyrazine core have a long history of use as antimicrobial agents, with pyrazinamide being a cornerstone of tuberculosis treatment.[8] While research on pyrazine-2-carbonitriles as antimicrobial agents is less extensive than in oncology and virology, the structural similarity to active pyrazine carboxamides suggests therapeutic potential.

Potential Mechanisms and Applications

Studies on pyrazine carboxamide derivatives have shown activity against various bacteria, including Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli.[3][7][8] The proposed mechanisms of action are varied and can include the inhibition of essential enzymes in bacterial metabolic pathways. For instance, some derivatives are thought to target mycobacterial enoyl-ACP reductase (InhA), an enzyme crucial for fatty acid biosynthesis.[3]

Given that the carbonitrile group can be a bioisostere for a carboxamide, it is plausible that substituted pyrazine-2-carbonitriles could exhibit similar antimicrobial activities. Further investigation into this area is warranted.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol provides a general method for screening the antimicrobial activity of synthesized compounds.[8][10]

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Muller-Hinton agar

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic (e.g., ofloxacin)

-

Sterile petri dishes

-

Sterile borer

Procedure:

-

Prepare Muller-Hinton agar plates and allow them to solidify.

-

Inoculate the surface of the agar plates with the test bacterium to create a lawn.

-

Using a sterile borer, create wells in the agar.

-

Add a defined volume of the test compound solution, solvent control, and standard antibiotic solution to separate wells.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

-

Compare the zone of inhibition of the test compounds to that of the standard antibiotic to assess their relative antimicrobial activity.

Conclusion and Future Directions

Substituted pyrazine-2-carbonitriles represent a highly versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy as potent and selective kinase inhibitors has led to the development of clinical candidates for cancer therapy. The established antiviral activity of related pyrazine derivatives, coupled with the potential for pyrazine-2-carbonitriles to act as inhibitors of viral polymerases, highlights a significant opportunity for the development of novel antiviral agents. While the antimicrobial potential is less explored, the structural relationship to known antibacterial agents suggests this is a fruitful area for future research. The synthetic tractability of the pyrazine-2-carbonitrile core, allowing for extensive derivatization and optimization of biological activity, ensures that this compound class will remain a key focus in the ongoing quest for new and effective therapeutics.

References

- BenchChem. (2025). biological activity of substituted pyrazine-2-carbonitriles. BenchChem Technical Support Team. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5EqZt-QH03Djz1pauX-yGtMBbb4ns0EVyJMquDt5VOYrs6kGYrF4pNo-Dkb-uZFw9w9k3Tp9quwv8fR0rRBQBWAYuiK1g1jdvVCE8UY01m77ISX9yVSzr1P6PkIc1pPcDzFPuaWZJ7QKNudQc8ZgXOn-XD57R6Qvx-X_LdLPKVTqR_yE1pyMLF2XQhefDnt9qUbQig9Sz8g==]

- Lainchbury, M., Matthews, T. P., McHardy, T., Boxall, K. J., Walton, M. I., Eve, P. D., Hayes, A., Valenti, M. R., de Haven Brandon, A. K., Box, G., Aherne, G. W., Reader, J. C., Raynaud, F. I., Eccles, S. A., Garrett, M. D., & Collins, I. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 55(22), 10229–10240. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3506129/]

- BenchChem. (2025). Application Notes and Protocols: 3-Amino-6-phenylpyrazine-2-carbonitrile as a Versatile Scaffold for Drug Design. BenchChem Technical Support Team. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsJPA97fGIPfFdd9v7Ce3YzjS9sjb1A1ckB_n-XjUX5VWFV4YSmR8u3nWifk6E9XPJm7iBPXxLosdFcrHPUBrxmSCP4Taaa5XGsivmcBqYNk6JZqPScLjrklEBrOkXHQm5LCgUGKzGSqWp6wTweSRi-L872u3FQuUJkWG5ilY8L_pQ6EM73lGAsK1ivyNpqM_Us9mZjBgjfT4DzdWGla2MzkN0nayVLHL8IdETZONA_KsEUBC0_QsnkpIRYih21hrlz_uGHYqu4h5Uod5l]

- Lainchbury, M., Matthews, T. P., McHardy, T., Boxall, K. J., Walton, M. I., Eve, P. D., Hayes, A., Valenti, M. R., de Haven Brandon, A. K., Box, G., Aherne, G. W., Reader, J. C., Raynaud, F. I., Eccles, S. A., Garrett, M. D., & Collins, I. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 55(22), 10229–10240. [https://pubs.acs.org/doi/10.1021/jm3012933]

- Wang, Y., Li, J., & Zhang, J. (2018). ATR/CHK1 inhibitors and cancer therapy. Cancer Treatment Reviews, 62, 105-115. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5975217/]

- Dolezal, M., Zitko, J., & Kunes, J. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(10), 1634. [https://www.mdpi.com/1420-3049/22/10/1634]

- BenchChem. (2025). biological activity of substituted pyrazine-2-carbonitriles. BenchChem Technical Support Team. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_7vCTf9d-aST21QIEQc8jc_NlZyzULodjcAOSTziLdfOysBMVS7K5yQ_gisiqtHs0K_tE6fOfHJIip7QfLuocHm0zKWKeuxR-54uLEVMZshIhTOXzZ2fCpzAm94RlOhr6nuAgHOiBSshXTT6lELXaRN67-P4YlmRlkeVdULyT708dL5FzXhTHzg9vjJdAw_8yMNBFt-KGsg==]

- Al-Ostoot, F. H., Al-Mokyna, F. H., & Al-Qurashi, A. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10849183/]

- Walton, M. I., Eve, P. D., Hayes, A., Valenti, M. R., de Haven Brandon, A. K., Box, G., Aherne, G. W., Reader, J. C., Raynaud, F. I., Eccles, S. A., Garrett, M. D., & Collins, I. (2016). Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737). Journal of Medicinal Chemistry, 59(11), 5221–5237. [https://pubmed.ncbi.nlm.nih.gov/27219010/]

- Promega Corporation. (n.d.). CHK1 Kinase Assay. Retrieved from [https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/adp-glo-kinase-assay-protocol.pdf]

- BenchChem. (2025). A Technical Guide to the Antiviral Potential of 3-(1H-Pyrazol-1-yl)pyrazin-2-amine Derivatives. BenchChem Technical Support Team. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrQsLFAdGHKqYudeTVjtpafTdYE2hWFPCfd-mvvBIX53hW0NtXFTX-2ElzZi0oidXM6_asAkW5lFx0SlrS2srwtb70LmEEtUfW1j7jKqnnZTLeWIn5JFvVpxDvKMUk-7qJc1hc9R34OqxMQOD0bqTaiTh8olsMgFNZOEi5fM0j28B3dRPaECwcHQkykAf779Yuw5SgtLDbmFCHg9hRePRJlZdtksDVzne_vdaSu38VVbXA9wSsFmqcTxo=]

- Zhang, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7083. [https://www.mdpi.com/1420-3049/28/20/7083]

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library. BenchChem Technical Support Team. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJOdwItvHKerlWypARi780zrGVHdBX9zd0ruIjnWOZoD4iB50zqEa6kegwC-S9DTHlykPscBWUxZ9O2l8wqSrAFN8gcQ8-fYh2w5efhnYFc6CLzKoZxOWFv5pW8_PNbP3KnogygmzK3jt1QwDg1ArlQfbiM33kTIcRR_Fnla8-AnG04AmsCGUTRqyvUWJDictCHa5Ap2VZsS-WRDp0FO3bg6VjQCFfmnWEtmOl8tHwVNdCN8WIj7QllDG-CHFsizPVlDzryjEnEehl67GWt3M=]

- IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [https://www.ibtbioservices.com/wp-content/uploads/2019/08/IBT-Bioservices-Guide-to-In-Vitro-Antiviral-Testing-2019.pdf]

- Liu, X., et al. (2023). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. Chemistry – A European Journal, 29(25), e202203923. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10168393/]

- Promega Corporation. (n.d.). CHK1 Kinase Enzyme System Application Note. Retrieved from [https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/chk1-kinase-enzyme-system-protocol.pdf]

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-6-phenylpyrazine-2-carbonitrile. BenchChem Technical Support Team. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGFsRVn2eAkuBKpqslwYNuCPGQtr4uMRypT0XKFMuqEOWHFinWMZPcGNYamRZFMMfqos0E2vln5jnRnD9AaVJrqlleRaMnKwPAxibl7aUyhyKH9wTOYP3SABUyBNXMMgwxXh_RtQey7RGcdc3ntl130fKU2XzyYVcVM4F1fWx5Vckh03-1wpy2aDVWx_0eUHFQfpUm4k1Pe6TSEWTyzMscM8l4qMoGzrNXa6Px4B2pGG36RAwo6fbA_SGMiyuGmztuFFBtcrMPxw5e]

- Zhang, Y., et al. (2010). Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors. Journal of Computational Chemistry, 31(15), 2783–2793. [https://pubmed.ncbi.nlm.nih.gov/20687132/]

- BPS Bioscience. (n.d.). CHK1 Kinase Assay Kit. Retrieved from [https://bpsbioscience.com/pub/media/wysiwyg/78418.pdf]

- BenchChem. (2025). An In-depth Technical Guide to 3-Amino-6-phenylpyrazine-2-carbonitrile: Discovery, Synthesis, and Potential Applications. BenchChem Technical Support Team. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF5BNLAscGUalvK06Y0K03ZoX3vkGO-3ildiF0pxfPe8t-lcK7XjdZlWc0BL--KoW7IsbUiWYdTh0JcBL_gDbcPzJQMPkgnX4-7-WqFKUt_pvs-bYYRo2Xl2KRG91BNYLWJ0_f1bTW6ffGmBSgi5tbZkR8CxeQmi8SUiKxCcmnZ8fj0W3TL1SRSLbkkKzGU9Hp_iyqGsNTqY0dKB5In-tMVFpJMOICGGueJ1-anxLzKwYsMV7UdxSpgjM1glEUpNvkZ0FGz4i0RRT8M1DiekceCHLx]

- Wang, Y., et al. (2021). An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges. Biomedicine & Pharmacotherapy, 143, 112183. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8478426/]

- Reiss, S., et al. (2021). Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. STAR Protocols, 2(3), 100700. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8370135/]

- BenchChem. (2025). Technical Support Center: Optimization of Pyrazine Derivatives for In Vitro Assays. BenchChem Technical Support Team. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1u19c9TqGz8vJ0M4UgR_A2_m_lGP3EGGvp0NmhoqphY6dv2pz95s5gDmPLcl35pyqnAvQSJMU1TSCw1kwjrWtg7xqgIUvwx7kdFRnIuXA42bUQDW7PLkbyP2mIp295qqS3rhLWH4XQE3RWmMoGY1PpfcetOzfzOALNnrz2A8krVxWiEcQ9kAOP3hFepD4DOF8g87mKq_yzsP1m6FYw50fwvVXa2LnKMzpC8yo0G0=]

- BenchChem. (2025). Application Notes and Protocols for Chk1-IN-2 in Cell-Based Assays. BenchChem Technical Support Team. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5ftglNS0lRvyo6aOYYMLGfHzl3MGAUg_VJwWcQqX6N8BfpCExIzcFd_y3V2g4WBXrk3wAhS6r64rhps8G74EvMWah8lTekaKjv1M6_QMcPuHjV__gGxLp84qy1yR4zt0BqzajaTAeXB3imJLCuTeGhpRCpgtBpxfIUyYmPcRwTPdHf7OyVKKaesjqDsDERgx8KwLQAmbUA3uEAeCESAY=]

- BPS Bioscience. (n.d.). CHK1 Kinase Assay Kit. Retrieved from [https://bpsbioscience.com/chk1-kinase-assay-kit-78418]

- Patil, S. B., et al. (2010). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 1(2), 165-170. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq6WtATqKvo4zYymLiEv5UGo0Mln5CIx2QdzKv0HOsAsUtBXHqxc6yVz-CK_rFNcjG4U4R9MSq_qBuNCu78PqboAj1oqduHmqGIRdhKVacDNfQotykrdPaSmh5NwU_F4a19BQaPQH5hAqqIA3fkAKHFhq9nognsA==]

- Jadhav, G. R., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 125-128. [http://www.scielo.org.za/scielo.php?script=sci_arttext&pid=S0379-43502013000100018]

- Patil, S. B., et al. (2010). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 1(2), 165-170. [https://www.researchgate.

- Malin, J. J., et al. (2022). Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. Current Opinion in Virology, 57, 101275. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9535189/]

- PubChem. (n.d.). 3-Amino-6-chloropyrazine-2-carbonitrile. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/15618941]

- Mukherjee, S., et al. (2022). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. Viruses, 14(10), 2296. [https://www.mdpi.com/1999-4915/14/10/2296]

- Ling, T. C., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 70-80. [https://www.researchgate.

- TCI Chemicals. (n.d.). RNA-dependent RNA Polymerase Inhibitors. Retrieved from [https://www.tcichemicals.com/US/en/product/r/rna-dependent-rna-polymerase-inhibitors]

- Lundin, A., et al. (2020). Potential RNA-dependent RNA polymerase inhibitors as prospective therapeutics against SARS-CoV-2. Microbial Genomics, 6(6), mgen000388. [https://www.researchgate.net/publication/341662973_Potential_RNA-dependent_RNA_polymerase_inhibitors_as_prospective_therapeutics_against_SARS-CoV-2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. CHK1 Kinase Enzyme System Application Note [worldwide.promega.com]

- 7. jocpr.com [jocpr.com]

- 8. jyoungpharm.org [jyoungpharm.org]

- 9. rjpbcs.com [rjpbcs.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. promega.com [promega.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. ibtbioservices.com [ibtbioservices.com]

- 18. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Ascendance of Pyrazine Nitriles: A Technical Guide for the Modern Researcher

Abstract

The pyrazine nitrile scaffold, a seemingly simple fusion of a nitrogenous heterocycle and a cyano group, represents a cornerstone in modern medicinal chemistry and materials science. Its prevalence in a multitude of FDA-approved drugs and advanced materials belies a rich and evolving history of discovery and synthetic innovation. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery and history of pyrazine nitrile compounds. We will traverse the timeline from the early days of pyrazine chemistry to the development of sophisticated, industrially viable synthetic routes. This exploration is grounded in field-proven insights, explaining the causality behind experimental choices and ensuring that the described protocols are self-validating. Through detailed methodologies, data-driven comparisons, and visual schematics, this guide aims to be an authoritative resource for harnessing the full potential of this versatile chemical entity.

Introduction: The Strategic Importance of the Pyrazine Nitrile Moiety

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a privileged structure in chemistry.[1][2] Its unique electronic properties, including its electron-deficient nature, impart a range of chemical reactivities and biological activities.[3][4] The introduction of a nitrile (-C≡N) group onto the pyrazine ring dramatically expands its chemical utility and biological significance. The nitrile group is a versatile functional handle, capable of being transformed into a variety of other functionalities such as carboxylic acids, amides, and amines.[5] Furthermore, the nitrile moiety itself can participate in crucial binding interactions with biological targets, often enhancing potency and modulating pharmacokinetic properties.[5]

The intersection of these two chemical entities has given rise to a class of compounds with broad-ranging applications, most notably in the pharmaceutical industry. Pyrazine nitrile derivatives are key intermediates in the synthesis of numerous drugs, including the anti-tuberculosis agent Pyrazinamide.[6] Their diverse pharmacological activities span anticancer, anti-inflammatory, antibacterial, and antiviral domains.[3][7] This guide will delve into the historical context of their discovery and the evolution of their synthesis, providing a foundational understanding for contemporary research and development.

A Historical Trajectory: From Obscurity to Ubiquity

The story of pyrazine nitriles is intrinsically linked to the broader history of pyrazine chemistry. While the synthesis of a pyrazine derivative was first reported by Laurent in 1844, it was not until the late 19th century that the fundamental structure of pyrazine was confirmed.[6] The early 20th century saw a gradual increase in the exploration of pyrazine chemistry, though the synthesis of nitrile-substituted derivatives remained a challenge.

Early synthetic efforts were often hampered by harsh reaction conditions, low yields, and the use of toxic reagents. One of the earliest conceptual routes to 2-cyanopyrazine involved the condensation and cyclization of cyanoethylenediamine with glyoxal.[6] However, the difficulty in preparing the starting materials limited its practical application.[6]

A significant milestone in the journey of pyrazine nitriles was the development of methods for the direct introduction of the cyano group onto a pre-formed pyrazine ring. A notable early approach involved the reaction of halopyrazines, such as 2-chloropyrazine, with metal cyanides.[6] While conceptually straightforward, this method often required the use of highly toxic metal cyanides and did not always produce ideal yields.[6]

The mid-20th century and beyond witnessed a paradigm shift with the advent of more sophisticated synthetic methodologies. The development of catalytic processes, in particular, revolutionized the synthesis of pyrazine nitriles, making them more accessible and cost-effective for industrial-scale production.

The Evolution of Synthetic Methodologies: A Chemist's Guide

The synthesis of pyrazine nitriles has evolved from classical, often arduous methods to highly efficient and scalable catalytic processes. Understanding this evolution provides valuable context for selecting and optimizing synthetic routes in modern drug discovery and development.

Classical Approaches: Building the Foundation

The foundational methods for pyrazine nitrile synthesis, while often superseded, laid the groundwork for future innovations. These routes typically involved either the construction of the pyrazine ring with a nitrile precursor already in place or the late-stage introduction of the nitrile group onto a pyrazine core.

A common and conceptually simple method for the synthesis of pyrazine nitriles is the dehydration of the corresponding pyrazine amide. This transformation can be achieved using a variety of dehydrating agents.

Protocol: Dehydration of Pyrazinamide to 2-Cyanopyrazine

-

Reactants: Pyrazinamide, Thionyl Chloride (SOCl₂).

-

Solvent: An inert solvent such as dichloromethane (DCM) or chloroform.

-

Procedure: a. Suspend pyrazinamide in the chosen inert solvent. b. Slowly add thionyl chloride to the suspension at room temperature. c. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate. e. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography or distillation to yield 2-cyanopyrazine.

Causality: Thionyl chloride is an effective dehydrating agent that converts the primary amide into a nitrile through a series of intermediates. The reaction is driven by the formation of sulfur dioxide and hydrogen chloride as gaseous byproducts. The use of an inert solvent is crucial to prevent side reactions.

The Rise of Catalysis: Enabling Industrial Scale Production

The development of catalytic methods, particularly gas-phase catalytic ammoxidation, marked a turning point in the production of 2-cyanopyrazine, making it a readily available and economically viable intermediate.[6]

This method, developed in the 1970s and industrialized in 1985, is currently the most advanced route for the synthesis of 2-cyanopyrazine. It involves the reaction of 2-methylpyrazine with ammonia and oxygen over a solid catalyst at high temperatures.

Experimental Workflow: Gas-Phase Ammoxidation

Caption: Workflow for the gas-phase catalytic ammoxidation of 2-methylpyrazine.

Key Parameters and Insights:

| Parameter | Typical Range | Rationale and Field Insights |

| Catalyst | V-Mo-P oxide systems on supports like Al₂O₃ or SiO₂ | The catalyst composition is critical for achieving high selectivity and conversion. The V-Mo system is known for its efficacy in ammoxidation reactions. The addition of phosphorus and other promoters can enhance catalyst stability and performance. |

| Temperature | 340-500 °C | The reaction is highly endothermic, requiring elevated temperatures to achieve a reasonable reaction rate. Temperature control is crucial to prevent over-oxidation and byproduct formation. |

| Reactant Molar Ratio | 2-Methylpyrazine : NH₃ : Air (1 : 8-20 : 10-90) | A large excess of ammonia and air is used to maximize the conversion of 2-methylpyrazine and to suppress the formation of undesired byproducts. |

| Contact Time | Seconds | A short contact time is employed to prevent product degradation at the high reaction temperatures. |

Trustworthiness: This self-validating system relies on the precise control of reaction parameters. In-line analytical techniques, such as gas chromatography, are typically used to monitor the reaction progress and product distribution in real-time, allowing for immediate adjustments to maintain optimal performance.

Modern Synthetic Innovations: Palladium-Catalyzed Cyanation

For laboratory-scale synthesis and the preparation of more complex pyrazine nitrile derivatives, modern cross-coupling reactions have become indispensable. Palladium-catalyzed cyanation of halopyrazines offers a milder and often more versatile alternative to traditional methods.

Reaction Scheme: Palladium-Catalyzed Cyanation of 2-Bromopyrazine

Caption: Palladium-catalyzed cyanation of 2-bromopyrazine.

Protocol: Synthesis of 2-Cyanopyrazine via Palladium-Catalyzed Cyanation

-

Reactants: 2-Bromopyrazine, Potassium Ferrocyanide (K₄[Fe(CN)₆]), Palladium(II) Acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., dppf), and a base (e.g., sodium carbonate).

-

Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylacetamide (DMAc).

-

Procedure: a. To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromopyrazine, potassium ferrocyanide, palladium acetate, the phosphine ligand, and the base. b. Add the solvent and heat the reaction mixture to 100-150 °C. c. Monitor the reaction progress by HPLC or GC-MS. d. Upon completion, cool the reaction mixture and filter to remove inorganic salts. e. Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. g. Purify the crude product by column chromatography or distillation.

Expertise & Experience: The choice of a less toxic cyanide source like potassium ferrocyanide is a significant advantage of this method over older protocols using alkali metal cyanides. The selection of the palladium catalyst and ligand system is crucial for achieving high yields and can be tailored based on the specific substrate.

Applications in Drug Discovery and Beyond: The Impact of Pyrazine Nitriles

The accessibility of pyrazine nitriles has had a profound impact on various scientific disciplines, most notably in the realm of drug discovery.

A Cornerstone in Medicinal Chemistry

Pyrazine nitrile-containing compounds have demonstrated a wide spectrum of biological activities, making them attractive scaffolds for the development of new therapeutic agents.[3][7]

Examples of Biologically Active Pyrazine Nitrile Derivatives:

| Compound Class | Biological Activity | Mechanism of Action (where known) |

| Substituted Pyrazine-2-carbonitriles | Anticancer, Antimicrobial, Antiviral | Often involves interactions with key enzymes like kinases or viral polymerases. |

| Favipiravir (T-705) | Antiviral | A prodrug that is converted to its active form, which selectively inhibits the RNA-dependent RNA polymerase of various RNA viruses.[1] |

| Pyrazine-based Tyrosine Kinase Inhibitors | Anticancer | Inhibit the activity of tyrosine kinases that are often dysregulated in cancer cells. |

Advanced Materials Science

The unique electronic properties of the pyrazine nitrile moiety also make it a valuable component in the design of advanced materials. The electron-withdrawing nature of both the pyrazine ring and the nitrile group can be harnessed to create materials with specific optical and electronic properties. Pyrazine-based polymers and other light-responsive materials are of significant interest for applications in optical devices and photovoltaics.

Conclusion and Future Outlook

The journey of pyrazine nitrile compounds from their early, challenging syntheses to their current status as indispensable building blocks is a testament to the relentless pace of chemical innovation. The development of robust and scalable synthetic methodologies has unlocked the vast potential of this chemical class, enabling groundbreaking discoveries in medicine and materials science. As our understanding of disease biology deepens and the demand for novel materials grows, the strategic incorporation of the pyrazine nitrile scaffold is poised to play an even more critical role in shaping the future of science and technology. The continued exploration of new synthetic routes and the application of these versatile compounds in unexplored domains will undoubtedly lead to further exciting advancements.

References

- CN1189462C - Catalyst for synthesizing 2-cyano pyrazine from 2-methy/pyrazine and synthesizing method - Google P

- US9458115B2 - Synthesis of substituted pyrazines - Google P

- A process for the preparation of pyrazine derivatives - P

- CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google P

- (PDF)

- CN1289488C - Method and catalyst for preparing 2-cyanopyrazine by ammoxidation - Google P

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])

- Improve the Crosslinking Reactivity of Nitrile: Design of Nitrile-Functionalized Pyrazine and its Hydrogen Bond-Assisted Nucleophilic Enhancement Study - PubMed. (URL: [Link])

- Synthesis and reactions of Pyrazine | PPTX - Slideshare. (URL: [Link])

- THE PYRAZINES - download. (URL: [Link])

- Synthesis of 2-Cyanopyrimidines - MDPI. (URL: [Link])

- A Convenient Synthesis, Reactions and Biological Activities of Some Novel Thieno[3,2-e]pyrazolo[3,4-b]pyrazine Compounds as Anti-microbial and Antiinflammatory Agents - R Discovery. (URL: [Link])

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (URL: [Link])

- Pyrazine | Aromatic, Aromaticity, Heterocyclic - Britannica. (URL: [Link])

- Pyrazine - Wikipedia. (URL: [Link])

- Pyrazine derivatives: A patent review (2008 present)

- Pyrazine derivatives: a patent review (2008 - present) - PubMed. (URL: [Link])

- Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])

- US5693806A - Process for producing pyrazine compounds - Google P

- Pyrazine and its derivatives- synthesis and activity-a review - ISSN: 2277–4998. (URL: [Link])

- A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermedi

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (URL: [Link])

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (URL: [Link])

- A Single Enzyme Transforms a Carboxylic Acid to a Nitrile through an Amide Intermedi

- Synthesis and Characterization of Pyrazine Derived Compounds as Potential Materials for Hole Transporting Layer (HTL)

- Synthesis and reactions of Pyrazine | PPTX - Slideshare. (URL: [Link])

- 20.7: Chemistry of Nitriles. (URL: [Link])

- Direct Synthesis of Nitriles from Carboxylic Acids Using Indium-Catalyzed Transnitrilation: Mechanistic and Kinetic Study - ACS Public

- Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]

- 3. CN1189462C - Catalyst for synthesizing 2-cyano pyrazine from 2-methy/pyrazine and synthesizing method - Google Patents [patents.google.com]

- 4. Synthesis of 2-Cyanopyrimidines [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. CN1289488C - Method and catalyst for preparing 2-cyanopyrazine by ammoxidation - Google Patents [patents.google.com]

- 7. Pyrazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Core Mechanism of Action of 6-Methylpyrazine-2-carbonitrile in Biological Systems

Abstract

The pyrazine scaffold is a significant heterocyclic motif in medicinal chemistry, integral to numerous compounds with a wide array of pharmacological activities.[1] Within this class, 6-Methylpyrazine-2-carbonitrile presents a structure of interest, though its specific biological mechanism of action is not yet extensively detailed in scientific literature. This guide synthesizes current knowledge on related pyrazine derivatives to postulate and explore the potential mechanisms of action for this compound. We will delve into its potential as a kinase inhibitor, its interactions with other enzymatic targets, and its possible role in modulating signaling pathways. This document serves as a foundational resource for researchers, scientists, and drug development professionals, providing a structured approach to investigating the biological impact of this compound.

Introduction to Pyrazines and this compound

Pyrazines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms in a 1,4 arrangement.[2] This structural feature confers unique physicochemical properties, including the ability to act as hydrogen bond acceptors and engage in various non-covalent interactions, making them effective scaffolds for drug design.[3][4] Pyrazine derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][5][6]

This compound is a derivative characterized by a methyl group at the 6-position and a carbonitrile group at the 2-position of the pyrazine ring. While it is recognized as a flavoring agent, its potential pharmacological activities are less understood.[7][8][9] The presence of the electron-withdrawing carbonitrile group and the electron-donating methyl group can significantly influence the electronic properties of the pyrazine ring, potentially modulating its binding affinity and reactivity towards biological targets.

Postulated Mechanisms of Action

Given the broad bioactivity of the pyrazine scaffold, several potential mechanisms of action for this compound can be hypothesized. These are largely inferred from studies on structurally related pyrazine-2-carbonitrile derivatives and other substituted pyrazines.

Kinase Inhibition: A Primary Hypothesis

A significant body of research has identified pyrazine derivatives as potent inhibitors of various protein kinases.[10] Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[10]

-